3-Bromo-2-hydroxypropyl Oleate
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Overview
Description
3-Bromo-2-hydroxypropyl Oleate is an ester compound derived from oleic acid and 3-bromo-2-hydroxypropyl alcohol It is characterized by the presence of a bromine atom, a hydroxyl group, and an oleate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxypropyl Oleate typically involves the esterification of oleic acid with 3-bromo-2-hydroxypropyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydroxypropyl Oleate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide in an alcoholic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or nitriles.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
3-Bromo-2-hydroxypropyl Oleate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxypropyl Oleate involves its interaction with biological membranes and proteins. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions, affecting the structure and function of target molecules. The oleate moiety can integrate into lipid bilayers, altering membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydroxypropyl Oleate: Similar structure but with a chlorine atom instead of bromine.
2-Hydroxypropyl Oleate: Lacks the halogen atom, affecting its reactivity and applications.
3-Bromo-2-hydroxypropyl Stearate: Similar structure but with a stearic acid moiety instead of oleic acid.
Uniqueness
3-Bromo-2-hydroxypropyl Oleate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution and elimination reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C21H39BrO3 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
[(2S)-3-bromo-2-hydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39BrO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |
InChI Key |
HGFFITXWROXZBX-GDCKJWNLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CBr)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CBr)O |
Origin of Product |
United States |
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